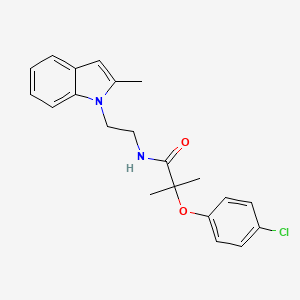

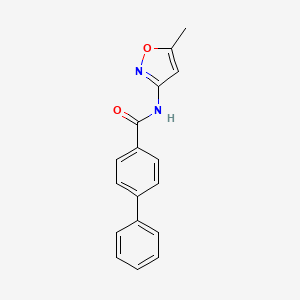

![molecular formula C26H21N3O5 B2959537 1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1797898-37-3](/img/structure/B2959537.png)

1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several structural elements common in organic chemistry, including a pyrrolidine ring, a benzopyran moiety, and an indole moiety . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Benzopyran is a fused ring system that’s found in many bioactive compounds. Indole is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, and is a component of many important biological molecules, including tryptophan and serotonin .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the multiple ring systems and functional groups present. The pyrrolidine ring would introduce elements of stereochemistry, as the different spatial orientations of substituents can lead to different biological profiles of drug candidates . The benzopyran and indole moieties would contribute to the compound’s aromaticity and potentially its planarity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The nitrophenyl group could potentially undergo reduction reactions to form amines . The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation . The benzopyran and indole moieties could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of aromaticity, the presence of polar functional groups, and its stereochemistry would all influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique

Autoimmune Disease Modulation

Pyrrolidine derivatives have been shown to be beneficial in the activity of compounds acting as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The presence of a pyrrolidine moiety in the compound suggests potential applications in the development of treatments for autoimmune conditions.

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV properties . Given that the compound contains an indole moiety, it may be explored for its efficacy against HIV-1 through molecular docking studies and other bioactivity assays.

Plant Growth Regulation

Indole-3-acetic acid is a well-known plant hormone derived from tryptophan. Indole derivatives are crucial for their role in plant growth and development . The compound’s indole structure could be investigated for its potential as a plant growth regulator.

Synthesis of Complex Molecules

The Fischer indole synthesis is a classic reaction used to create complex indole-containing molecules . The compound’s intricate structure, including an indole moiety, could serve as a precursor or intermediate in synthetic organic chemistry for creating new pharmacologically active molecules.

Molecular Docking Studies

Indole derivatives are often used in molecular docking studies to predict the orientation of a drug candidate within its target enzyme . The compound’s indole part could be utilized in computational studies to design new drugs with improved binding affinities.

Pharmacological Activity Research

Indoles have diverse biological and clinical applications due to their pharmacological activities . Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.

Orientations Futures

Given the biological activity of compounds containing pyrrolidine, benzopyran, and indole moieties, it’s possible that derivatives of this compound could be of interest in drug discovery . Future research could explore the synthesis of this compound and its derivatives, their biological activity, and their potential applications.

Propriétés

InChI |

InChI=1S/C26H21N3O5/c1-28-14-20(16-7-6-8-17(13-16)29(32)33)25(15-34-22-12-5-2-9-18(22)23(25)30)26(28)19-10-3-4-11-21(19)27-24(26)31/h2-13,20H,14-15H2,1H3,(H,27,31) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYCRPALNXTOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=CC=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

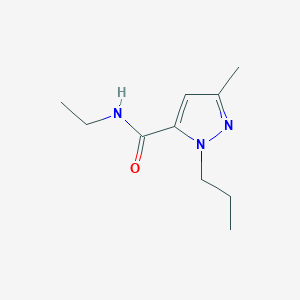

![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)

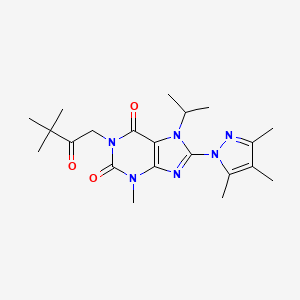

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)

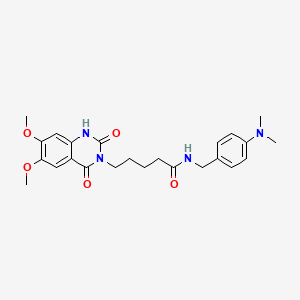

![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)

![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)